Cas no 84477-72-5 (2,2-Dimethylpiperazine)

2,2-Dimethylpiperazine is a cyclic diamine compound characterized by its piperazine backbone with two methyl substituents at the 2-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its rigid framework and secondary amine functionality enable its use as a building block for catalysts, ligands, and active pharmaceutical ingredients (APIs). The compound’s stability and reactivity under controlled conditions facilitate selective modifications, enhancing its utility in heterocyclic chemistry. Additionally, its high purity and consistent performance make it suitable for research and industrial-scale processes requiring precise molecular control. Proper handling is advised due to its potential sensitivity to moisture and air.
2,2-Dimethylpiperazine structure
2,2-Dimethylpiperazine structure
Product Name:2,2-Dimethylpiperazine
CAS No:84477-72-5
MF:C6H14N2
MW:114.188761234283
MDL:MFCD06798288
CID:60706
PubChem ID:14664186
Update Time:2025-05-19

2,2-Dimethylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 2,2-Dimethylpiperazine
    • 2,2-Dimethyl-piperazine
    • 2,2-Dimethylpiperazine (ACI)
    • 2,2-Dimethyl piperazine
    • 2,2-dimethypiperazine
    • MFCD06798288
    • AC-33678
    • EN300-59819
    • PIPWSBOFSUJCCO-UHFFFAOYSA-N
    • CS-D0739
    • 5-dimethylpiperazine
    • 2,2-dimethylpiprazine
    • SY022639
    • AB29948
    • AKOS006239566
    • 84477-72-5
    • 2,2-dimethylpiperazine, AldrichCPR
    • DTXSID90562743
    • BCP15399
    • 2 pound not2-Dimethylpiperazine
    • Piperazine, 2,2-dimethyl-
    • SCHEMBL64209
    • J-506831
    • DB-019623
    • GS-4458
    • MDL: MFCD06798288
    • Inchi: 1S/C6H14N2/c1-6(2)5-7-3-4-8-6/h7-8H,3-5H2,1-2H3
    • InChI Key: PIPWSBOFSUJCCO-UHFFFAOYSA-N
    • SMILES: N1CC(C)(C)NCC1

Computed Properties

  • Exact Mass: 114.11600
  • Monoisotopic Mass: 114.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 78.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.417
  • PSA: 24.06000
  • LogP: 0.61540
  • Vapor Pressure: No data available

2,2-Dimethylpiperazine Security Information

2,2-Dimethylpiperazine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,2-Dimethylpiperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A139000018-5g
2,2-Dimethylpiperazine
84477-72-5 95%
5g
$182.56 2023-08-31
Alichem
A139000018-10g
2,2-Dimethylpiperazine
84477-72-5 95%
10g
$325.06 2023-08-31
Alichem
A139000018-25g
2,2-Dimethylpiperazine
84477-72-5 95%
25g
$609.27 2023-08-31
Fluorochem
078063-1g
2,2-Dimethylpiperazine
84477-72-5 95%
1g
£39.00 2022-03-01
Fluorochem
078063-5g
2,2-Dimethylpiperazine
84477-72-5 95%
5g
£114.00 2022-03-01
Fluorochem
078063-10g
2,2-Dimethylpiperazine
84477-72-5 95%
10g
£190.00 2022-03-01
Fluorochem
078063-25g
2,2-Dimethylpiperazine
84477-72-5 95%
25g
£438.00 2022-03-01
TRC
D457210-100mg
2,2-Dimethylpiperazine
84477-72-5
100mg
$ 58.00 2023-09-07
TRC
D457210-250mg
2,2-Dimethylpiperazine
84477-72-5
250mg
$ 64.00 2023-09-07
TRC
D457210-500mg
2,2-Dimethylpiperazine
84477-72-5
500mg
$ 75.00 2023-09-07

2,2-Dimethylpiperazine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, cooled
1.2 Reagents: Water ;  overnight
Reference
Improved synthesis of 1-boc-3,3-dimethyl-piperazine
Long, Fei-fei; et al, Jingxi Huagong Zhongjianti, 2014, 44(1), 22-24

Production Method 2

Reaction Conditions
Reference
Pyridonecarboxylic acids as antibacterial agents. Part 14. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency
Miyamoto, Teruyuki; et al, Journal of Medicinal Chemistry, 1990, 33(6), 1645-56

Production Method 3

Reaction Conditions
1.1 Reagents: Vitride Solvents: Toluene
2.1 -
Reference
Pyridonecarboxylic acids as antibacterial agents. Part 14. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency
Miyamoto, Teruyuki; et al, Journal of Medicinal Chemistry, 1990, 33(6), 1645-56

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: (±)-2-Butanol ;  overnight, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, cooled
2.2 Reagents: Water ;  overnight
Reference
Improved synthesis of 1-boc-3,3-dimethyl-piperazine
Long, Fei-fei; et al, Jingxi Huagong Zhongjianti, 2014, 44(1), 22-24

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
2.1 Reagents: Vitride Solvents: Toluene
3.1 -
Reference
Pyridonecarboxylic acids as antibacterial agents. Part 14. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency
Miyamoto, Teruyuki; et al, Journal of Medicinal Chemistry, 1990, 33(6), 1645-56

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2 h, rt
2.1 Reagents: Triethylamine Solvents: (±)-2-Butanol ;  overnight, reflux
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, cooled
3.2 Reagents: Water ;  overnight
Reference
Improved synthesis of 1-boc-3,3-dimethyl-piperazine
Long, Fei-fei; et al, Jingxi Huagong Zhongjianti, 2014, 44(1), 22-24

2,2-Dimethylpiperazine Raw materials

2,2-Dimethylpiperazine Preparation Products

2,2-Dimethylpiperazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:84477-72-5)2,2-Dimethylpiperazine
Order Number:A840802
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:51
Price ($):209.0
Email:sales@amadischem.com

Additional information on 2,2-Dimethylpiperazine

Comprehensive Overview of 2,2-Dimethylpiperazine (CAS No. 84477-72-5): Properties, Applications, and Industry Insights

2,2-Dimethylpiperazine (CAS No. 84477-72-5) is a versatile organic compound belonging to the piperazine family. This bicyclic amine derivative has garnered significant attention in pharmaceutical, agrochemical, and specialty chemical industries due to its unique structural properties. The compound's molecular formula, C6H14N2, features two methyl groups at the 2-position of the piperazine ring, which enhances its stability and reactivity in various synthetic applications.

Recent trends in piperazine derivatives research highlight growing interest in 2,2-Dimethylpiperazine applications for drug intermediate synthesis. Pharmaceutical companies are particularly exploring its potential in developing novel central nervous system (CNS) therapeutics and antimicrobial agents. The compound's ability to serve as a building block for more complex molecular structures makes it valuable in medicinal chemistry and drug discovery processes.

From a chemical perspective, 2,2-Dimethylpiperazine exhibits several noteworthy characteristics. Its melting point ranges between 45-50°C, while the boiling point typically falls within 170-175°C at standard atmospheric pressure. The compound demonstrates good solubility in common organic solvents such as ethanol, methanol, and dichloromethane, but limited solubility in water. These physicochemical properties make it particularly suitable for various organic synthesis applications where controlled reactivity is required.

In industrial applications, CAS No. 84477-72-5 serves as a crucial intermediate in the production of corrosion inhibitors and polymer stabilizers. The material science sector has shown increasing interest in its potential for developing advanced polyurethane catalysts and epoxy curing agents. Recent patent filings indicate novel uses in high-performance coatings and adhesive formulations, where its structural features contribute to enhanced product performance.

The synthesis of 2,2-Dimethylpiperazine typically involves the reaction of ethylenediamine derivatives with acetone or other carbonyl compounds under controlled conditions. Modern green chemistry approaches are focusing on optimizing these processes to improve atom economy and reduce environmental impact. Industry leaders are particularly interested in developing catalytic methods that minimize waste generation while maintaining high yields and purity standards.

Quality control for 2,2-Dimethylpiperazine requires rigorous analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed to verify purity, which typically exceeds 98% for commercial grades. Advanced characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed structural confirmation and impurity profiling.

Market analysis indicates steady growth in demand for piperazine-based compounds, with 2,2-Dimethylpiperazine representing a significant segment. The Asia-Pacific region currently leads in both production and consumption, driven by expanding pharmaceutical and specialty chemical industries. Recent supply chain optimizations have improved global availability, though quality variations between manufacturers remain a consideration for end-users.

From a regulatory standpoint, proper handling of CAS No. 84477-72-5 requires standard laboratory safety protocols. While not classified as hazardous under normal conditions, appropriate personal protective equipment (PPE) including gloves and safety glasses is recommended during handling. Storage typically involves cool, dry conditions in tightly sealed containers to prevent moisture absorption and maintain product integrity.

Emerging research directions for 2,2-Dimethylpiperazine include exploration in asymmetric synthesis and chiral auxiliary applications. The compound's structural features show promise in facilitating stereoselective reactions, particularly in the synthesis of optically active pharmaceuticals. Additionally, investigations into its potential as a ligand in coordination chemistry are opening new possibilities in catalyst design.

Environmental considerations for 2,2-Dimethylpiperazine production and use are becoming increasingly important. Industry best practices now emphasize waste minimization strategies and energy-efficient processes. Recent lifecycle assessment studies have guided improvements in manufacturing sustainability, with particular focus on solvent recovery systems and catalytic process intensification.

For researchers and industry professionals seeking detailed technical information, reliable sources include Reaxys and SciFinder databases, which provide comprehensive property data and literature references for CAS No. 84477-72-5. These resources are invaluable for understanding the compound's behavior in various chemical contexts and identifying potential applications in specific research or industrial projects.

The future outlook for 2,2-Dimethylpiperazine appears promising, with anticipated growth in both traditional and novel applications. As synthetic methodologies advance and new therapeutic targets emerge, this versatile compound is likely to maintain its importance in organic synthesis and specialty chemical production. Continued innovation in process chemistry and application development will further solidify its position as a valuable intermediate across multiple industries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84477-72-5)2,2-Dimethylpiperazine
A840802
Purity:99%
Quantity:25g
Price ($):209.0
Email